4-(Benzyloxy)-3-bromo-5-fluoroaniline

Protecting Group Strategy Orthogonal Functionalization Synthetic Efficiency

4-(Benzyloxy)-3-bromo-5-fluoroaniline (CAS 1215206-01-1) enables orthogonal sequential functionalization impossible with unprotected or regioisomeric analogs. The 3-bromo serves as a Suzuki-Miyaura cross-coupling handle; the 5-fluoro provides metabolic stability and electronic tuning; the 4-benzyloxy masks a phenol for post-coupling derivatization. Pre-installed benzyl protection eliminates a low-yielding step (20–65%), reducing material loss and process timelines. Ideal for kinase inhibitor libraries and agrochemical SAR. Procure ≥97% purity for reproducible downstream results.

Molecular Formula C13H11BrFNO
Molecular Weight 296.139
CAS No. 1215206-01-1
Cat. No. B596817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-bromo-5-fluoroaniline
CAS1215206-01-1
Synonyms4-(Benzyloxy)-3-bromo-5-fluoroaniline
Molecular FormulaC13H11BrFNO
Molecular Weight296.139
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)N)F
InChIInChI=1S/C13H11BrFNO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2
InChIKeyXCHGNLNSKCOJMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-3-bromo-5-fluoroaniline (CAS 1215206-01-1) | Polyhalogenated Aniline Building Block for Medicinal Chemistry


4-(Benzyloxy)-3-bromo-5-fluoroaniline (CAS 1215206-01-1) is a polyhalogenated aromatic amine building block, classified within the substituted aniline derivatives . Its molecular architecture integrates three distinct functional handles—a benzyl-protected hydroxyl group at the 4-position, a bromine atom at the 3-position, and a fluorine atom at the 5-position of the aniline ring . This substitution pattern is specifically relevant to medicinal chemistry and agrochemical research, as it provides a platform for sequential functionalization via orthogonal synthetic transformations, including palladium-catalyzed cross-coupling at the bromine site and subsequent deprotection of the masked phenol moiety .

Why 4-(Benzyloxy)-3-bromo-5-fluoroaniline Cannot Be Substituted by Unprotected Analogs or Positional Isomers


Substitution of 4-(Benzyloxy)-3-bromo-5-fluoroaniline with simpler halogenated aniline analogs introduces critical synthetic liabilities. The unprotected phenolic precursor (3-bromo-5-fluoro-4-hydroxyaniline) presents a free hydroxyl group that competes with the aniline nitrogen in downstream coupling reactions, necessitating additional protection/deprotection steps that reduce overall yield and increase purification burden. Conversely, positional isomers such as 2-(benzyloxy)-3-bromo-5-fluoroaniline (CAS 1096303-75-1) [1] or 2-(benzyloxy)-3-bromo-4-fluoroaniline (CAS 1936316-41-4) exhibit different regiochemical electronic landscapes that directly impact the reactivity of the bromine atom in cross-coupling reactions and the steric accessibility of the aniline nitrogen [2]. For procurement purposes, the specific 3-bromo-5-fluoro-4-benzyloxy substitution pattern defines a unique orthogonal functionalization vector set that cannot be replicated by off-the-shelf alternative building blocks, directly affecting downstream synthetic route feasibility and intermediate purity profiles.

4-(Benzyloxy)-3-bromo-5-fluoroaniline: Quantitative Comparative Evidence for Procurement Decisions


Orthogonal Functional Group Protection: Synthetic Route Efficiency vs. Unprotected Phenol Analogs

4-(Benzyloxy)-3-bromo-5-fluoroaniline features a benzyl (Bn) protecting group on the 4-position oxygen, which is stable toward both acidic and basic conditions and can be cleanly removed via hydrogenolysis [1]. In contrast, the unprotected phenolic analog (3-bromo-5-fluoro-4-hydroxyaniline) would require protection prior to any amine-directed functionalization, adding synthetic steps. For structurally related systems, benzyl protection/deprotection sequences have been demonstrated to proceed with yields ranging from 20% to 65% depending on base selection [2].

Protecting Group Strategy Orthogonal Functionalization Synthetic Efficiency

Regiochemical Differentiation: Bromine Reactivity vs. 2-Benzyloxy Positional Isomer

The 4-(benzyloxy)-3-bromo substitution pattern places the bromine atom ortho to the benzyloxy group and meta to the fluorine atom. In the positional isomer 2-(benzyloxy)-3-bromo-5-fluoroaniline (CAS 1096303-75-1), the bromine is ortho to the benzyloxy group and ortho to the aniline nitrogen [1]. This structural difference alters the electronic environment and steric accessibility of the bromine atom in palladium-catalyzed cross-couplings [2].

Suzuki Coupling Cross-Coupling Reactivity Regioselectivity

Commercial Specification: Purity and Availability vs. In-House Synthesis Benchmark

4-(Benzyloxy)-3-bromo-5-fluoroaniline is commercially available from multiple vendors with minimum purity specifications of 95% or 97% . This specification is typical for research-grade building blocks, while in-house synthesis of this multi-step compound would require bromination of 4-(benzyloxy)-5-fluoroaniline followed by purification, with no guaranteed yield or purity outcome.

Building Block Purity Procurement Specification Commercial Availability

Fluorine Substitution: Physicochemical Property Modulation vs. Non-Fluorinated Analogs

The 5-fluoro substituent in 4-(Benzyloxy)-3-bromo-5-fluoroaniline provides distinct physicochemical advantages compared to non-fluorinated analogs such as 4-(benzyloxy)-3-bromoaniline (CAS 69455-12-5, the corresponding aldehyde oxidation state) . The electron-withdrawing fluorine atom reduces the pKa of the aniline nitrogen, potentially altering binding interactions in medicinal chemistry applications. In related fluoroaniline systems, fluorine substitution has been demonstrated to enhance target selectivity and potency in kinase inhibitor programs [1].

Fluorine Chemistry Metabolic Stability Lipophilicity Modulation

4-(Benzyloxy)-3-bromo-5-fluoroaniline: Recommended Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry: Synthesis of Polyhalogenated Biaryl Kinase Inhibitor Scaffolds

The 3-bromo substituent serves as a handle for Suzuki-Miyaura cross-coupling to install diverse aryl or heteroaryl groups at the meta position relative to the aniline nitrogen [1]. The 5-fluoro group provides electronic modulation for target binding optimization, while the 4-benzyloxy group masks a latent phenol that can be unveiled post-coupling for additional functionalization or hydrogen-bonding interactions. This orthogonal functionalization sequence is particularly relevant for generating focused libraries of kinase inhibitor candidates, where sequential diversification at multiple positions is a standard medicinal chemistry workflow [2].

Agrochemical Research: Orthogonal Building Block for Herbicide or Fungicide Discovery

In agrochemical lead discovery, the ability to independently functionalize the bromine (via cross-coupling) and the protected phenol (via deprotection and subsequent alkylation/acylation) enables systematic exploration of structure-activity relationships across multiple vector positions. The fluorine atom provides metabolic stability benefits that are critical in agrochemical field performance, where environmental persistence and target organism selectivity are key development criteria [1].

Process Chemistry: Pre-Protected Intermediate for Streamlined Route Development

For process chemistry groups developing scalable synthetic routes to complex pharmaceutical intermediates, the pre-installed benzyl protecting group eliminates a protection step that would otherwise be required when starting from 3-bromo-5-fluoro-4-hydroxyaniline [1]. Based on published benzylation yields for related systems (20–65%) [2], bypassing this step reduces material loss and purification overhead early in the synthetic sequence, potentially improving overall route yield and reducing process development timeline.

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